1-(2-Bromo-4-chlorophenyl)propan-2-one
Overview
Description
1-(2-Bromo-4-chlorophenyl)propan-2-one is an organic compound characterized by a bromine and chlorine atom on a phenyl ring attached to a propan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that brominated and chlorinated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
Brominated and chlorinated compounds are known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated and chlorinated compounds are known to affect various biochemical pathways due to their reactivity .
Pharmacokinetics
It is known that the compound is a white to off-white solid material that is slightly soluble in water and highly soluble in polar solvents such as ethanol and acetone. This suggests that it may have good bioavailability when administered in appropriate formulations.
Result of Action
Brominated and chlorinated compounds are known to cause various molecular and cellular changes due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromo-4-chlorophenyl)propan-2-one. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-chlorophenyl)propan-2-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 2-bromo-4-chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, prepared from 2-bromo-4-chlorobromobenzene and magnesium, can be reacted with acetone to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated or cyano-substituted compounds
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Bromo-4-chlorophenyl)ethanone
1-(2-Bromo-4-chlorophenyl)propan-1-one
1-(2-Bromo-4-chlorophenyl)butan-2-one
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Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOJZQSPBKAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855668 | |
Record name | 1-(2-Bromo-4-chlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-47-3 | |
Record name | 2-Propanone, 1-(2-bromo-4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-4-chlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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